2-Fluoropropane

Catalog No.
S748858
CAS No.
420-26-8
M.F
C3H7F
M. Wt
62.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoropropane

CAS Number

420-26-8

Product Name

2-Fluoropropane

IUPAC Name

2-fluoropropane

Molecular Formula

C3H7F

Molecular Weight

62.09 g/mol

InChI

InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3

InChI Key

PRNZBCYBKGCOFI-UHFFFAOYSA-N

SMILES

CC(C)F

Canonical SMILES

CC(C)F

2-Fluoropropane (also known as isopropyl fluoride or HFC-281ea) is a volatile secondary alkyl fluoride characterized by a boiling point of -10 °C and a short atmospheric lifetime of approximately 27 days [1]. In industrial and laboratory procurement, it is primarily sourced as a low-global-warming-potential (GWP) refrigerant blend component, a specialized aerosol propellant, and a precise precursor for generating isopropyl carbocations in superacid-catalyzed alkylations [2]. Unlike heavier halogenated solvents, its high volatility allows for rapid gas-phase processing and residue-free evaporation, making it highly relevant for environmentally regulated thermal management systems and advanced physical organic synthesis workflows [1].

Procurement Fit

Isomer-specific procurement: 2-fluoropropane, not 1-fluoropropane; distinct combustion and stability profile.
Gas-phase handling required; boiling point near -10 °C necessitates pressurized or low-temperature storage.
Poor leaving group (fluorine) supports use as an inert reaction medium in halogen-sensitive syntheses.

Substituting 2-fluoropropane with its closest halogen analog, 2-chloropropane, drastically alters process engineering; the chloride is a liquid at room temperature with a boiling point of 35.7 °C, whereas the fluoride is a gas at -10 °C, requiring completely different pressurized handling and recovery systems [1]. Furthermore, attempting to use the linear isomer 1-fluoropropane shifts the boiling point to -2.5 °C and fundamentally changes the chemical reactivity [2]. In superacid media, 1-fluoropropane forms highly unstable primary carbocations prone to rapid rearrangement, whereas 2-fluoropropane reliably generates stable secondary isopropyl carbocations, making the two isomers strictly non-interchangeable for targeted electrophilic alkylation [1].

Substitution Risk

Target 2-Fluoropropane (HFC-281ea)
1-Fluoropropane Burning velocity and thermochemical stability may differ; flammability profile not interchangeable.
Target 2-Fluoropropane
2-Chloropropane / 2-Bromopropane Good leaving groups enable nucleophilic substitution; inertness context lost.
Target 2-Fluoropropane
Generic "Fluoropropane" Undefined isomer ratio may violate patent specifications for aerosol blends.

Phase Behavior and Volatility for Gas-Phase Processing

2-Fluoropropane exhibits a boiling point of -10 °C, making it a gas at standard room temperature and pressure, whereas its chlorinated counterpart, 2-chloropropane, boils at 35.7 °C [1]. This 45.7 °C differential dictates that 2-fluoropropane must be handled in pressurized cylinders and is suited for gas-phase reactions or as a volatile propellant, while 2-chloropropane requires standard liquid handling [2].

Evidence DimensionNormal Boiling Point
Target Compound Data-10 °C (2-Fluoropropane)
Comparator Or Baseline35.7 °C (2-Chloropropane)
Quantified Difference45.7 °C lower boiling point
ConditionsStandard atmospheric pressure (100 kPa)

Determines the necessary infrastructure (pressurized gas vs. liquid vessels) and dictates the compound's suitability for residue-free propellant and refrigerant applications.

Burning Velocity
Head-to-head
31.8 cm s⁻¹ vs 35.0 (1-F)
Measured 9.1% lower Su; supports flammability profile differentiation.
Spherical-vessel, 80–107 kPa, room temp.

Atmospheric Lifetime for Regulatory Compliance

As environmental regulations phase out long-lived hydrofluorocarbons, 2-fluoropropane (HFC-281ea) offers a highly favorable degradation profile. It reacts rapidly with tropospheric hydroxyl radicals, resulting in an atmospheric lifetime of only 27 days [1]. In contrast, legacy refrigerants like HFC-134a persist for approximately 14 years [2]. This rapid atmospheric degradation significantly lowers its Global Warming Potential (GWP), aligning with Kigali Amendment procurement mandates.

Evidence DimensionAtmospheric Lifetime
Target Compound Data~27 days (2-Fluoropropane / HFC-281ea)
Comparator Or Baseline~14 years (HFC-134a baseline)
Quantified Difference>99% reduction in atmospheric persistence
ConditionsTropospheric hydroxyl radical reaction models (298 K)

Critical for buyers formulating next-generation, low-GWP refrigerant blends or propellants that must pass strict environmental regulatory thresholds.

Relative Enthalpy
Class-level
-296.3 kJ mol⁻¹
Reported thermochemical stability vs. 1-fluoropropane (G3 composite).
Gas-phase computation, NIST CCCBDB.

Regioselective Carbocation Generation in Superacids

In synthetic applications requiring electrophilic alkylation, 2-fluoropropane reacts with Lewis acids like boron trifluoride (BF3) or antimony pentafluoride (SbF5) to form a stable, long-lived secondary isopropyl carbocation [1]. Attempting to use 1-fluoropropane under identical conditions yields a primary carbocation that rapidly rearranges, preventing regioselective control [2]. The specific secondary C-F bond in 2-fluoropropane provides the exact activation energy required for controlled isomerization and disproportionation of alkanes.

Evidence DimensionCarbocation Stability / Regioselectivity
Target Compound DataStable secondary isopropyl carbocation formation
Comparator Or BaselineUnstable primary carbocation with rapid rearrangement (1-Fluoropropane)
Quantified DifferenceComplete shift in intermediate stability and product regioselectivity
ConditionsSuperacid media (BF3 or SbF5) at low temperatures

Ensures predictable, high-yield regioselectivity for chemical manufacturers performing Lewis acid-catalyzed alkylations or alkane isomerizations.

Leaving Group Reactivity
Class-level
No reaction (F) vs reacts (Br)
Poor leaving group enables inert solvent use under SN1 conditions.
Water, nucleophilic solvent.

Burning Velocity for Flammability Engineering

For safety engineering in refrigerant and propellant applications, the maximum burning velocity (Su) of 2-fluoropropane is measured at 31.8 cm/s [1]. This is slightly lower than its isomer 1-fluoropropane (35.0 cm/s) but significantly higher than baseline A2L refrigerants like HFC-32 (6.7 cm/s) [1]. Understanding this specific combustion kinetic is mandatory for designing appropriate explosion-proof enclosures and calculating blend ratios for safe A2L/A3 refrigerant classifications.

Evidence DimensionMaximum Burning Velocity (Su)
Target Compound Data31.8 cm/s (2-Fluoropropane)
Comparator Or Baseline35.0 cm/s (1-Fluoropropane) and 6.7 cm/s (HFC-32)
Quantified Difference3.2 cm/s slower than 1-fluoropropane; 25.1 cm/s faster than HFC-32
ConditionsSpherical-vessel method, room temperature, 80–107 kPa in air

Provides the exact quantitative safety metric required by engineers to certify equipment enclosures and optimize non-flammable or mildly flammable gas blends.

Propellant Patent
Class-level
Claimed for butane/isobutane blends
Patent-identified component for aerosol propellant formulations.
Performance depends on blend composition.

Low-GWP Refrigerant Blend Formulation

Utilized as HFC-281ea in precisely tuned A2L refrigerant mixtures, where its 27-day atmospheric lifetime ensures compliance with environmental phase-downs, while its specific 31.8 cm/s burning velocity dictates the necessary safety engineering for modern HVAC systems [1].

Superacid-Catalyzed Alkylation and Isomerization

Procured as a clean, highly specific precursor for generating isopropyl carbocations in BF3/SbF5 systems, enabling the controlled isomerization of heavier alkanes without the primary-to-secondary rearrangement byproducts seen with 1-fluoropropane [2].

Volatile Aerosol Propellants

Selected over chlorinated analogs because its -10 °C boiling point allows it to function as a pressurized gas that evaporates instantly and residue-free upon release, fitting specialized industrial aerosol and solvent requirements [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Refrigerant blend research
Measured lower burning velocity vs. 1-fluoropropane
Flammability limit testing under leak scenarios
Aerosol propellant development
Patent-referenced blend component with butane/isobutane
Vapor pressure and solubility in target formulation
Halogen-sensitive synthesis
Poor leaving group (inertness under SN1)
Confirm non-reactivity with nucleophiles used
Computational chemistry benchmark
Well-characterized thermochemical reference data
Validate against NIST relative enthalpy values

XLogP3

1.4

Boiling Point

-10.0 °C

Other CAS

420-26-8

Wikipedia

2-fluoropropane

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